molecular formula C19H17N5O2S B278307 N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide

Cat. No. B278307
M. Wt: 379.4 g/mol
InChI Key: WRUWDPJOHQFPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide, also known as MTDT, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of thiadiazole derivatives and has shown potential in various research applications.

Mechanism of Action

The exact mechanism of action of N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, leading to its sedative and anxiolytic effects. It has also been shown to inhibit the activity of glutamate, an excitatory neurotransmitter, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its sedative and anxiolytic effects. N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide has also been shown to inhibit the activity of voltage-gated sodium channels, which may contribute to its anticonvulsant and analgesic properties. Additionally, N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it is effective at low doses and has a low risk of toxicity. However, one of the limitations of using N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide. One area of interest is its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide has been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress, a key factor in the development of these disorders. Another potential direction for research is the development of more water-soluble derivatives of N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide, which may improve its efficacy in certain experimental settings. Finally, further research is needed to fully understand the mechanism of action of N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide and its potential in various scientific research applications.

Synthesis Methods

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide can be synthesized through a multi-step process involving the reaction of 2-methyl-5-nitrophenylamine with thiosemicarbazide, followed by cyclization with chloroacetyl chloride and subsequent reaction with phenoxyacetic acid. The final product is then purified through recrystallization.

Scientific Research Applications

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential in various scientific research applications. It has been shown to exhibit anticonvulsant, sedative, and anxiolytic properties, making it a potential candidate for the treatment of epilepsy, anxiety disorders, and sleep disorders. N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide has also been studied for its potential in the treatment of neuropathic pain, as it has been shown to modulate the activity of voltage-gated sodium channels.

properties

Product Name

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C19H17N5O2S/c1-12-8-9-14(18-23-24-13(2)21-22-19(24)27-18)10-16(12)20-17(25)11-26-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,20,25)

InChI Key

WRUWDPJOHQFPHZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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